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Compound of Interest

2-Fluoro-5-hydroxyphenylboronic
Compound Name: o
aci

Cat. No.: B566102

An In-depth Technical Guide to 2-Fluoro-5-
hydroxyphenylboronic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical, chemical, and
potential biological properties of 2-Fluoro-5-hydroxyphenylboronic acid. The information is
intended to support research and development activities in medicinal chemistry, organic
synthesis, and materials science.

Core Physical and Chemical Properties

2-Fluoro-5-hydroxyphenylboronic acid is a substituted aromatic boronic acid. Its unique
combination of a fluorine atom, a hydroxyl group, and a boronic acid moiety makes it a valuable
building block in the synthesis of complex organic molecules.

Physical Properties

Quantitative physical data for 2-Fluoro-5-hydroxyphenylboronic acid is not extensively
reported in the literature. The following table summarizes the available information and includes
estimated values based on closely related isomers.
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Property Value Source/Notes
Molecular Formula CeHeBFO3 [1]

Molecular Weight 155.92 g/mol [1]

Appearance White to off-white solid

Based on the isomer 2-Fluoro-
Melting Point Estimated: 114-116 °C 6-hydroxyphenylboronic
acid[2]

. . i Decomposes upon strong
Boiling Point Data not available )
heating

Generally soluble in polar

organic solvents such as N
- General solubility of
Solubility methanol, ethanol, and ) )
o o phenylboronic acids
acetone. Limited solubility in

nonpolar solvents like hexane.

Based on the pKa of phenol
) and the electron-withdrawing
pKa Estimated: ~8.5 - 9.5 ] )
nature of the boronic acid and

fluorine substituents|[3]

Chemical Properties and Reactivity

The chemical behavior of 2-Fluoro-5-hydroxyphenylboronic acid is primarily dictated by the
boronic acid group, the phenolic hydroxyl group, and the influence of the fluorine substituent on
the aromatic ring.

e Boronic Acid Group: This functional group is a Lewis acid and can reversibly form esters with
diols. It is most notably utilized in palladium-catalyzed cross-coupling reactions, particularly
the Suzuki-Miyaura coupling, to form carbon-carbon bonds.

» Phenolic Hydroxyl Group: The hydroxyl group is weakly acidic and can be deprotonated
under basic conditions. It can also be a site for etherification or esterification reactions.
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e Fluorine Substituent: The electron-withdrawing nature of the fluorine atom influences the
acidity of both the boronic acid and the hydroxyl group, and it can affect the regioselectivity
of further aromatic substitution reactions.

Experimental Protocols

Detailed experimental protocols for the synthesis and key reactions of 2-Fluoro-5-
hydroxyphenylboronic acid are provided below. These protocols are based on established
methodologies for similar compounds.

Synthesis of 2-Fluoro-5-hydroxyphenylboronic Acid

A plausible synthetic route to 2-Fluoro-5-hydroxyphenylboronic acid starts from the
commercially available 4-bromo-3-fluorophenol. The synthesis involves protection of the
hydroxyl group, followed by a lithium-halogen exchange and borylation.

Step 1: Protection of the Hydroxyl Group

The phenolic hydroxyl group is first protected, for example, as a tert-butyldimethylsilyl (TBDMS)
ether, to prevent it from interfering with the subsequent borylation step.

o Materials: 4-bromo-3-fluorophenol, tert-butyldimethylsilyl chloride (TBDMSCI), imidazole,
dichloromethane (DCM).

e Procedure:

o Dissolve 4-bromo-3-fluorophenol (1.0 eq) and imidazole (1.2 eq) in anhydrous DCM under
an inert atmosphere (e.g., nitrogen or argon).

o Cool the solution to 0 °C in an ice bath.

o Slowly add a solution of TBDMSCI (1.1 eq) in anhydrous DCM.

o Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
o Monitor the reaction progress by thin-layer chromatography (TLC).

o Upon completion, quench the reaction with water and separate the organic layer.
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o Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate
under reduced pressure to obtain the crude protected phenol.

Step 2: Borylation

The borylation is achieved via a lithium-halogen exchange followed by reaction with a borate
ester.

e Materials: Protected 4-bromo-3-fluorophenol, anhydrous tetrahydrofuran (THF), n-
butyllithium (n-BulLi), triisopropyl borate, hydrochloric acid (HCI).

e Procedure:

o Dissolve the protected 4-bromo-3-fluorophenol (1.0 eq) in anhydrous THF under an inert
atmosphere.

o Cool the solution to -78 °C in a dry ice/acetone bath.

o Slowly add n-BuLi (1.1 eq, typically a 2.5 M solution in hexanes) dropwise, maintaining the
temperature below -70 °C.

o Stir the mixture at -78 °C for 1 hour.
o Add triisopropyl borate (1.2 eq) dropwise, again keeping the temperature below -70 °C.
o Allow the reaction mixture to slowly warm to room temperature and stir overnight.

o Quench the reaction by adding aqueous HCI (e.g., 1 M) and stir vigorously for 1-2 hours to
hydrolyze the borate ester and remove the protecting group.

o Extract the product with an organic solvent such as ethyl acetate.

o Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and
concentrate under reduced pressure.

o Purify the crude product by column chromatography or recrystallization to yield 2-Fluoro-
5-hydroxyphenylboronic acid.[4]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. scbt.com [scbt.com]

2. 2-Fluoro-6-hydroxyphenylboronic acid CAS#: 1256345-60-4 [m.chemicalbook.com]

3. Appendix B: Selected Acid Dissociation Constants at 25°C — Introductory Chemistry — 1st
Canadian Edition [opentextbc.ca]

4. CN111072698A - Preparation method of hydroxyphenylboronic acid - Google Patents
[patents.google.com]

To cite this document: BenchChem. [physical and chemical properties of 2-Fluoro-5-
hydroxyphenylboronic acid]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b566102#physical-and-chemical-properties-of-2-
fluoro-5-hydroxyphenylboronic-acid]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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